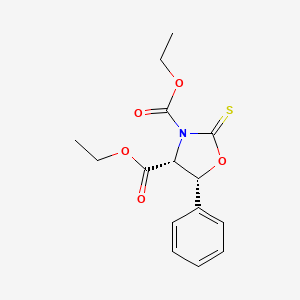![molecular formula C15H18AsN B14661578 3-[Ethyl(4-methylphenyl)arsanyl]aniline CAS No. 51851-66-2](/img/structure/B14661578.png)
3-[Ethyl(4-methylphenyl)arsanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Ethyl(4-methylphenyl)arsanyl]aniline is an organoarsenic compound that features an aniline group substituted with an ethyl group and a 4-methylphenyl group bonded to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethyl iodide in the presence of a base, followed by the introduction of an aniline group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like toluene or ethanol.
Catalyst/Base: Potassium carbonate or sodium hydroxide to deprotonate the aniline and facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
3-[Ethyl(4-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in cancer research due to the cytotoxic properties of arsenic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction can trigger apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenylarsine: Lacks the ethyl and aniline groups, making it less complex.
Ethylarsine: Contains an ethyl group bonded to arsenic but lacks the aromatic ring.
Aniline: A simple aromatic amine without arsenic substitution.
Uniqueness
3-[Ethyl(4-methylphenyl)arsanyl]aniline is unique due to its combination of aniline, ethyl, and 4-methylphenyl groups bonded to arsenic
Propiedades
Número CAS |
51851-66-2 |
|---|---|
Fórmula molecular |
C15H18AsN |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
3-[ethyl-(4-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-9-7-12(2)8-10-13)14-5-4-6-15(17)11-14/h4-11H,3,17H2,1-2H3 |
Clave InChI |
DYDLVTWIZFVOFD-UHFFFAOYSA-N |
SMILES canónico |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



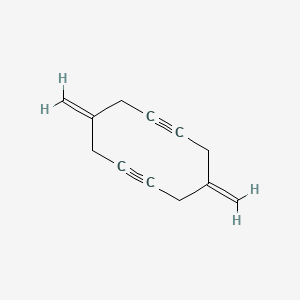
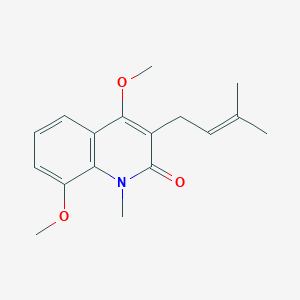
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
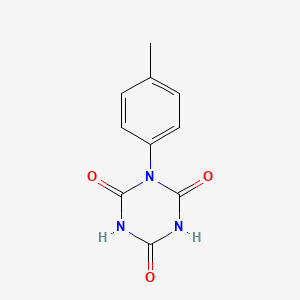
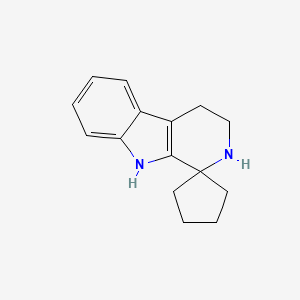

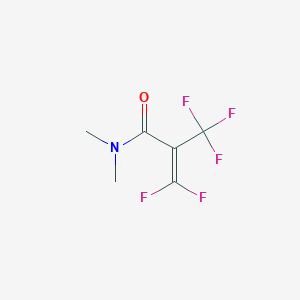
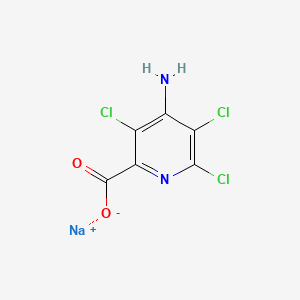

![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
